Boc-beta-methyl-DL-phenylalanine
Overview
Description
Boc-beta-methyl-DL-phenylalanine is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-methyl-DL-phenylalanine typically involves the protection of the amino group of beta-methyl-DL-phenylalanine with a Boc group. This is achieved by reacting beta-methyl-DL-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous or anhydrous conditions, and the product is purified through extraction and crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Boc-beta-methyl-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidizing Agents: Potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the Boc group yields beta-methyl-DL-phenylalanine, which can then undergo further functionalization .
Scientific Research Applications
Boc-beta-methyl-DL-phenylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-beta-methyl-DL-phenylalanine involves the protection of the amino group by the Boc group. This protection allows for selective reactions to occur at other functional groups without interference from the amino group . The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions . This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Boc-phenylalanine: Similar to Boc-beta-methyl-DL-phenylalanine but lacks the beta-methyl group.
Fmoc-phenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) for the amino group.
Cbz-phenylalanine: Uses a benzyl carbamate protecting group.
Uniqueness: this compound is unique due to the presence of the beta-methyl group, which can influence the compound’s reactivity and interactions in chemical reactions . This makes it a valuable building block in the synthesis of peptides and other complex molecules, offering different steric and electronic properties compared to its non-methylated counterparts .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630424-76-9 | |
Record name | 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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